molecular formula C7H4N2O2S B1290462 [1,3]Thiazolo[5,4-b]pyridine-2-carboxylic acid CAS No. 857969-93-8

[1,3]Thiazolo[5,4-b]pyridine-2-carboxylic acid

Cat. No.: B1290462
CAS No.: 857969-93-8
M. Wt: 180.19 g/mol
InChI Key: GDTHXIAIFQXDIX-UHFFFAOYSA-N
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Description

[1,3]Thiazolo[5,4-b]pyridine-2-carboxylic acid (CAS 857969-93-8) is a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical research. This compound features a fused bicyclic structure core, which is a privileged scaffold in drug discovery . The molecular formula is C 7 H 4 N 2 O 2 S, and it has a molecular weight of 180.18 g/mol . The primary value of this compound lies in its role as a versatile synthetic intermediate. The carboxylic acid functional group at the 2-position allows for further derivatization, enabling researchers to create a diverse library of molecules for biological screening. While specific mechanistic studies on this exact molecule are limited, patents describe amino derivatives of closely related thiazolo[5,4-b]pyridine-6-carboxylic acids as possessing central nervous system (CNS) depressant and anti-inflammatory activities . This suggests that the thiazolo[5,4-b]pyridine core is a pharmacologically relevant template. Furthermore, recent scientific literature confirms that novel compounds based on the isomeric thiazolo[4,5-b]pyridine scaffold exhibit promising anti-inflammatory properties, in some cases with potency exceeding that of the well-known drug Ibuprofen . Researchers are therefore exploring this chemical space to develop new therapeutic agents. This product is intended for research purposes as a key intermediate in the synthesis of more complex, biologically active molecules. It is recommended to store the compound sealed in a dry environment at 2-8°C . This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

[1,3]thiazolo[5,4-b]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2S/c10-7(11)6-9-4-2-1-3-8-5(4)12-6/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDTHXIAIFQXDIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)SC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90630976
Record name [1,3]Thiazolo[5,4-b]pyridine-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857969-93-8
Record name [1,3]Thiazolo[5,4-b]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90630976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,3]thiazolo[5,4-b]pyridine-2-carboxylic acid
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Preparation Methods

Comparative Analysis of Preparation Methods

The following table summarizes the key aspects of each preparation method forThiazolo[5,4-b]pyridine-2-carboxylic acid:

Method Steps Starting Materials Yield (%) Advantages
Cyclization Single step Ortho-amino pyridines, thioketones 50-80 Simple procedure
Two-Step Synthesis Two distinct reactions 4-chloropyridine, thiourea Up to 75 Moderate yield; established method
One-Pot Synthesis All components in one step Amine, thioketone, carboxylic acid Up to 90 High yield; time-efficient

Research Findings and Implications

Recent studies have highlighted the biological activities associated withThiazolo[5,4-b]pyridine-2-carboxylic acid derivatives, emphasizing their potential as therapeutic agents:

  • Antimicrobial Activity : Some derivatives have demonstrated significant antimicrobial properties against various pathogens with MIC values ranging from 40 to 50 µg/mL.

  • Anti-inflammatory Properties : Inhibition of pro-inflammatory cytokines has been observed at concentrations as low as 10 µg/mL.

  • Anticancer Activity : Certain derivatives exhibit IC50 values ranging from 3 to 20 µM against cancer cell lines, indicating potential for further development in oncology.

Chemical Reactions Analysis

Types of Reactions

[1,3]Thiazolo[5,4-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the thiazole and pyridine rings.

    Substitution: The compound can undergo substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the thiazole and pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the compound.

Scientific Research Applications

[1,3]Thiazolo[5,4-b]pyridine-2-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of [1,3]thiazolo[5,4-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, as a phosphoinositide 3-kinase inhibitor, the compound binds to the active site of the enzyme, preventing its activity and thereby inhibiting the signaling pathways involved in cell growth and survival . This interaction is facilitated by hydrogen bonds and hydrophobic interactions between the compound and the enzyme’s active site.

Comparison with Similar Compounds

Core Heterocyclic Variants

Compound Name Core Structure Key Modifications Biological Activity (Example) Reference
[1,3]Thiazolo[5,4-b]pyridine-2-carboxylic acid Thiazole + pyridine fusion 2-carboxylic acid substituent CYP1A1 inhibition (41.00% at 10 µM)
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid Partially saturated thiazolo-pyridine Tetrahydro ring + methyl group Neuroprotective potential
[1,2]Oxazolo[5,4-b]pyridine-3-carboxylic acid Oxazole + pyridine fusion 3-carboxylic acid substituent Not reported (structural analog)

Key Insights :

  • The thiazolo-pyridine core exhibits stronger CYP1A1 inhibition compared to benzoxadiazole derivatives (e.g., 43.10% vs. 41.00% for thiazolo) .
  • Tetrahydro variants (e.g., 5-methyl-4,5,6,7-tetrahydro) enhance solubility and stability but reduce aromatic conjugation, altering target selectivity .
  • Replacing thiazole with oxazole ([1,2]oxazolo[5,4-b]pyridine-3-carboxylic acid) decreases molecular weight (164.12 g/mol vs. 220–263 g/mol for thiazolo derivatives) and modifies electronic properties .

Functional Group Modifications

Derivative Substituents Synthetic Yield Key Application
1-[5-Phenyl-thiazolo[5,4-b]pyridin-2-yl]-4-piperidinecarboxylic acid Phenyl + piperidinecarboxylic acid 21–38% Kinase inhibition (c-KIT)
1,3-Thiazolo[5,4-b]pyridine-2-carboxamides Carboxamide group Not reported Antimicrobial/antiproliferative
6-Chloro-2-methyl-thiazolo[5,4-b]pyridine Chloro + methyl groups 75% (aminothiazole step) Intermediate for drug discovery

Key Insights :

  • Carboxamide derivatives (e.g., 2-carboxamides) are synthesized via aminolysis, enabling antiproliferative activity but with variable yields .
  • Piperidinecarboxylic acid substituents (e.g., SY096369) improve c-KIT inhibitory potency (IC50 < 100 nM) due to enhanced binding affinity .
  • Chloro and methyl groups (e.g., 6-chloro-2-methyl) increase electrophilicity, facilitating cross-coupling reactions (70–80% yield in Suzuki reactions) .

Pharmacological Comparison

Enzyme Inhibition Profiles

Compound Target Enzyme Inhibition (%) or IC50 Notes
This compound CYP1A1 41.00% at 10 µM Lower activity vs. benzoxadiazole analogs
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid Tubulin Not quantified Structural similarity to tubulin inhibitors
SY096369 (piperidinecarboxylic acid derivative) c-KIT kinase IC50 < 100 nM Overcomes imatinib resistance

Key Insights :

  • The thiazolo-pyridine core’s CYP1A1 inhibition is moderate compared to prop-2-en-1-yl chain derivatives (43.93%) .
  • Tetrahydro derivatives may mimic tubulin-binding scaffolds but lack direct activity data .

Biological Activity

[1,3]Thiazolo[5,4-b]pyridine-2-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound features a fused thiazole and pyridine ring system with a carboxylic acid functional group, which contributes to its pharmacological potential. Research indicates that it interacts with various biological targets, making it a subject of interest in medicinal chemistry and drug development.

The primary mechanism of action for this compound involves its inhibition of specific kinases, particularly the phosphoinositide 3-kinase (PI3K) pathway. This pathway is crucial for cell signaling and metabolism, and its dysregulation is often associated with cancer and other diseases.

  • Target Enzyme : PI3Kα
  • Mode of Action : Inhibition of PI3K activity
  • Biochemical Pathway : Disruption of the PI3K/AKT/mTOR signaling pathway

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines by targeting key kinases involved in tumor growth.

  • IC50 Values :
    • Against c-KIT D816V mutant: 4.77 μM
    • Anti-proliferative activity on HMC1.2 cells: 1.15 μM (23.6-fold higher than imatinib) .

Antimicrobial Activity

The compound also displays antimicrobial properties against a range of pathogens. Studies indicate its effectiveness against both bacterial and fungal strains.

Microorganism Activity
E. coliInhibition observed
S. aureusSignificant antimicrobial effect
A. flavusFungal inhibition noted

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial effects, this compound has shown potential as an anti-inflammatory agent. Experimental models have indicated that derivatives of this compound can reduce inflammation effectively.

Structure-Activity Relationship (SAR)

A structure-activity relationship study has been conducted to explore how modifications to the thiazolo[5,4-b]pyridine scaffold affect biological activity:

  • Key Findings :
    • The presence of specific substituents can enhance kinase inhibitory activity.
    • Functionalization at various positions on the thiazole ring influences potency against different targets.

Study 1: c-KIT Inhibition

A series of novel derivatives were synthesized and tested for their ability to inhibit the c-KIT enzyme, which is implicated in gastrointestinal stromal tumors (GISTs). The most potent derivative exhibited significantly enhanced activity compared to existing treatments like imatinib .

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of thiazolo[5,4-b]pyridine derivatives demonstrated promising results against multiple strains of bacteria and fungi. These findings suggest potential applications in treating infections resistant to conventional antibiotics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [1,3]thiazolo[5,4-b]pyridine-2-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cyclization of precursor heterocycles. For example, analogous compounds like 6-(4-chlorophenyl)-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid are synthesized via condensation of aldehydes with aminopyridines, followed by cyclization using catalysts (e.g., palladium or copper) in solvents like DMF or toluene . Optimization includes adjusting catalyst loading (0.5–5 mol%), temperature (80–120°C), and reaction time (6–24 hours). Purification via recrystallization or column chromatography ensures ≥95% purity.

Q. How should researchers handle safety and stability concerns during experimental work with this compound?

  • Methodological Answer : Safety protocols mandate using nitrile gloves, flame-retardant lab coats, and fume hoods to avoid inhalation or skin contact. For structurally similar thiazolo-pyridine derivatives (e.g., Thiazolo[5,4-b]pyridine-2-thiol), PPE must comply with EN 374 standards for chemical resistance . Stability testing under varying pH (2–12), temperature (4–40°C), and light exposure is critical; preliminary data gaps (e.g., acute toxicity) require assuming worst-case scenarios .

Q. What analytical techniques are most effective for structural characterization of this compound derivatives?

  • Methodological Answer : Use NMR (¹H/¹³C, 2D-COSY) to confirm ring fusion and substituent positions. Mass spectrometry (HRMS or LC-MS) validates molecular weight (e.g., exact mass ± 0.001 Da). X-ray crystallography resolves stereochemistry in crystalline derivatives, as seen in studies of 4-{3-[(4-chlorophenyl)amino]-3-oxopropyl}-3-([…]thiazolo[5,4-c]pyridin-2-yl]carbonyl}amino)benzoic acid . IR spectroscopy identifies carboxylic acid C=O stretches (~1700 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for thiazolo-pyridine derivatives?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, IC₅₀ protocols). For example, SAR studies on Sirtuin inhibitors (e.g., benzamide derivatives with thiazolo[5,4-b]pyridine cores) show divergent activity based on substituent electronegativity and steric effects . Validate findings using orthogonal assays (e.g., enzymatic vs. cellular) and meta-analyses of PubChem BioActivity data .

Q. What computational strategies are suitable for predicting the reactivity of this compound in drug design?

  • Methodological Answer : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) models interactions with targets like tubulin or GSK3β, leveraging structural data from RCSB PDB entries (e.g., D1Q ligand) . MD simulations (GROMACS) assess stability of ligand-protein complexes over 100-ns trajectories.

Q. How can researchers address gaps in toxicological and ecological data for this compound?

  • Methodological Answer : Perform OECD-compliant tests:

  • Acute toxicity : LD₅₀ assays in rodents (OECD 423).
  • Ecotoxicity : Daphnia magna immobilization (OECD 202) and algal growth inhibition (OECD 201).
  • Mutagenicity : Ames test (OECD 471) with/without metabolic activation.
    Existing data gaps (e.g., reproductive toxicity for Thiazolo[5,4-b]pyridine-2-thiol) necessitate extrapolation from structurally related compounds .

Experimental Design & Data Analysis

Q. What strategies mitigate side reactions during functionalization of the thiazolo-pyridine core?

  • Methodological Answer : Protect the carboxylic acid group as a tert-butyl ester to prevent nucleophilic acylation during alkylation/amination. For example, tert-butyl 4-[[…]thiazolo[5,4-b]pyridin-6-yl]methoxy]piperidine-1-carboxylate is synthesized under inert atmosphere with Pd(OAc)₂/XPhos to suppress dehalogenation . Monitor reactions via TLC (silica gel 60 F₂₅₄) and quench intermediates with aqueous NaHCO₃.

Q. How should researchers design kinetic studies to elucidate degradation pathways of this compound?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC-UV monitoring. Pseudo-first-order kinetics model degradation rates. Identify degradation products via LC-QTOF-MS; for example, hydrolysis of the thiazolo ring generates pyridine-2-carboxylic acid derivatives, as observed in similar systems .

Tables of Key Data

Property Value/Technique Reference
Molecular Weight168.24 g/mol (Thiazolo[5,4-b]pyridine-2-thiol)
Synthetic Yield Optimization82–89% (Pd catalysis, DMF, 100°C)
Toxicity Data GapNo carcinogenicity/mutagenicity data

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